1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-chloro-3-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3S/c1-27-20-11-18(2-3-19(20)22)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSJDHXSIXDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine is a synthetic compound with a complex structure that includes an adamantyl group, a piperazine ring, and a sulfonyl group attached to a chlorinated methoxyphenyl moiety. Its molecular formula is and it has a molecular weight of approximately 425 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H29ClN2O3S |
| Molecular Weight | 425.0 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 645 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The structural components of the compound allow it to engage in significant binding interactions with proteins and enzymes, potentially influencing pathways related to neuropharmacology and other therapeutic areas.
Target Interactions
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which plays a crucial role in neurotransmission. The sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds with similar structures have been explored as DPP-IV inhibitors, which are important in the management of type 2 diabetes by prolonging the action of incretin hormones .
Anticonvulsant Activity
Research on piperazine derivatives indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, one study demonstrated marked anticonvulsant activity in various animal models, suggesting potential therapeutic applications in epilepsy .
Inhibitory Potential Against Amyloid Aggregation
Piperazine derivatives have been investigated for their ability to inhibit amyloid peptide aggregation, which is linked to Alzheimer's disease. The binding characteristics at the peripheral anionic site and catalytic sites of acetylcholinesterase suggest that these compounds could serve as potential therapeutics in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other piperazine derivatives. Its combination of steric bulk from the adamantyl group and functional groups allows for diverse interactions compared to simpler piperazines.
| Compound Name | Biological Activity |
|---|---|
| 1-(1-adamantyl)-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine | Anticonvulsant, DPP-IV inhibition |
| 4-(4-chlorophenyl)piperazine | Acetylcholinesterase inhibition |
| 1-(1-benzodioxane-2-carbonyl)piperazine | Potential anti-Alzheimer's activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related piperazine derivatives:
| Compound Name | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(1-Adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine | Adamantyl, 4-chloro-3-methoxyphenyl sulfonyl | 473.0 | High lipophilicity (adamantyl), dual electronic effects (Cl⁻ and OCH₃) |
| 1-(2-Adamantyl)-4-{[difluoromethyl-pyrazolyl]sulfonyl}piperazine | 2-Adamantyl, difluoromethyl-pyrazole sulfonyl | 428.5 | Enhanced metabolic stability due to difluoromethyl group |
| 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | 3-Chlorophenyl, 4-methylphenyl sulfonyl | 441.0 | Chlorine positioning impacts receptor selectivity |
| 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine | 4-Methoxyphenyl sulfonyl, thienylmethyl | 306.4 | Improved solubility (methoxy) and heterocyclic interactions |
| 4-[2-(1-Adamantyl)acetyl]piperazin-2-one | Adamantyl acetyl, piperazinone core | ~350 (estimated) | Neuroprotective effects linked to adamantane |
Key Observations:
- Adamantyl vs. Aryl Groups : Adamantyl-containing compounds (e.g., ) exhibit superior metabolic stability compared to purely aryl-substituted derivatives (e.g., ).
- Substituent Positioning : The 4-chloro-3-methoxy arrangement on the phenyl ring in the target compound creates a unique electronic profile, balancing electron-withdrawing (Cl⁻) and electron-donating (OCH₃) effects. This contrasts with compounds like 1-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine , where chlorine at the 3-position may limit steric accessibility .
- Sulfonyl Group : The sulfonyl moiety is a common feature across all compounds, facilitating hydrogen bonding and interactions with biological targets such as serotonin or dopamine receptors .
Target Compound:
- The sulfonyl group may modulate neurotransmitter receptors (e.g., 5-HT₆ or σ receptors) .
- Anticancer Activity : Adamantyl derivatives are explored for anticancer properties due to their ability to disrupt protein-protein interactions .
Compared to Similar Compounds:
- 1-(2-Adamantyl)-4-{[difluoromethyl-pyrazolyl]sulfonyl}piperazine : Demonstrates antiviral and anticancer activity, attributed to the difluoromethyl group’s resistance to oxidative metabolism .
- 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine : Shows anticonvulsant activity in preclinical models, likely via GABAergic pathways .
- 4-[2-(1-Adamantyl)acetyl]piperazin-2-one : Exhibits neuroprotective effects in vitro, linked to adamantane’s rigid structure .
Physicochemical Properties
| Property | Target Compound | 1-(2-Adamantyl)-4-{[difluoromethyl-pyrazolyl]sulfonyl}piperazine | 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|---|---|
| LogP | ~4.5 (estimated) | 3.8 | 3.2 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 | 0.2 |
| Metabolic Stability | High (adamantyl resistance) | Very high (difluoromethyl group) | Moderate |
- The target compound’s higher LogP reflects greater membrane permeability, critical for CNS-targeting drugs. However, aqueous solubility remains a challenge, common among adamantyl derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling adamantyl-piperazine precursors with sulfonyl chloride derivatives. For example, sulfonylation of 1-(1-adamantyl)piperazine with 4-chloro-3-methoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) .
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for piperazine:sulfonyl chloride), and solvent polarity are critical. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Structural Confirmation :
- NMR : H and C NMR confirm adamantyl protons (δ 1.6–2.1 ppm) and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHClNOS: 446.13 g/mol) .
- X-ray Crystallography : Resolves adamantyl cage geometry and sulfonyl-phenyl orientation, as seen in analogous piperazine derivatives .
Q. What preliminary biological activities are reported for sulfonylpiperazine derivatives?
- Antimicrobial/Anticancer Screening : Piperazine sulfonamides are tested via in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines). Substitutions at the 4-chloro-3-methoxyphenyl group correlate with activity .
- Neuropharmacological Potential : Adamantyl groups enhance blood-brain barrier penetration, suggesting CNS-targeted applications (e.g., dopamine receptor modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-Response Analysis : Re-evaluate IC/EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
- Metabolic Stability : Use liver microsomal assays to identify rapid degradation that may explain false negatives in in vivo studies .
- Structural Analog Comparison : Compare with 1-(4-fluorobenzyl)piperazine derivatives, where nitro or methyl groups alter target affinity .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-(4-chlorophenyl)piperazine HCl, solubility >50 mg/mL) .
- Prodrug Design : Introduce ester or amide prodrug moieties at the sulfonyl group, cleaved enzymatically in vivo .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics, as demonstrated for similar lipophilic compounds .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Techniques :
- Molecular Docking : Simulate binding to dopamine D3 receptors (PDB: 3PBL) or tyrosine kinases (e.g., EGFR) to prioritize substituents .
- MD Simulations : Assess adamantyl group interactions with lipid bilayers to predict CNS penetration .
- QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Challenges :
- Racemization Risk : Adamantyl-piperazine chiral centers may racemize under high-temperature conditions. Mitigate via low-temperature coupling (<10°C) .
- Catalyst Selection : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) for enantioselective synthesis .
- Analytical QC : Chiral HPLC (e.g., Chiralpak IA column) ensures >99% enantiomeric excess .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
